![molecular formula C16H15N5OS B5763063 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5763063.png)

4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

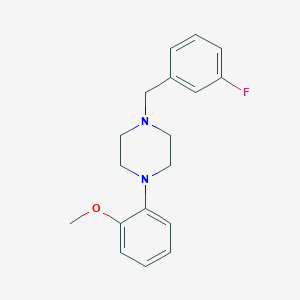

4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G-protein coupled receptor that plays a crucial role in platelet aggregation, thrombosis, and vascular inflammation. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including stroke, myocardial infarction, and inflammatory bowel disease.

Mechanism of Action

4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide is a selective antagonist of the P2Y1 receptor, which is a G-protein coupled receptor that plays a crucial role in platelet aggregation, thrombosis, and vascular inflammation. 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide binds to the P2Y1 receptor, preventing the activation of downstream signaling pathways that lead to platelet aggregation and thrombus formation.

Biochemical and Physiological Effects

4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation and thrombus formation, the reduction of infarct size in ischemic stroke, and the attenuation of inflammatory responses in inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide in lab experiments is its high selectivity for the P2Y1 receptor, which allows for the specific targeting of this receptor without affecting other receptors or signaling pathways. However, one limitation of using 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for the study of 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide, including the development of more potent analogs of the compound, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with 5-[(2-methylbenzyl)thio]-1H-tetrazole in the presence of a base, followed by reduction of the resulting nitro compound with palladium on charcoal. The final step involves the reaction of the resulting amine with 4-fluorobenzoyl chloride to yield 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide.

Scientific Research Applications

4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including stroke, myocardial infarction, and inflammatory bowel disease. In a study by Hechler et al., 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide was shown to reduce platelet aggregation and thrombus formation in mice, suggesting its potential use as an antiplatelet agent. In another study by Li et al., 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide was shown to reduce infarct size and improve neurological function in a rat model of ischemic stroke, suggesting its potential use as a neuroprotective agent.

properties

IUPAC Name |

4-[5-[(2-methylphenyl)methylsulfanyl]tetrazol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c1-11-4-2-3-5-13(11)10-23-16-18-19-20-21(16)14-8-6-12(7-9-14)15(17)22/h2-9H,10H2,1H3,(H2,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWYIVHERPWMJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671113 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)

![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)

![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)

![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)

![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)

![2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5763082.png)

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)

![3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5763086.png)

![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)

![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)